2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride
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Overview
Description
2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride is a chemical compound with the molecular formula C7H6ClN3O5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride typically involves the nitration of 2,6-dimethoxypyrimidine followed by chlorination. The nitration process can be carried out using concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position of the pyrimidine ring . The subsequent chlorination step involves the use of thionyl chloride or phosphorus pentachloride to introduce the carbonyl chloride group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the use of strong acids and chlorinating agents.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Amino Derivatives: Formed from the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed from the oxidation of methoxy groups.
Scientific Research Applications
2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride depends on its chemical structure and the reactions it undergoes. The nitro group can participate in redox reactions, while the carbonyl chloride group can act as an electrophile in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-nitropyrimidine: Similar structure but lacks the carbonyl chloride group.
2,6-Dimethoxy-5-nitropyrimidine: Similar structure but lacks the carbonyl chloride group.
4,6-Dimethoxy-2-methyl-5-nitropyrimidine: Similar structure with a methyl group at the 2-position instead of a carbonyl chloride group.
Uniqueness
2,6-Dimethoxy-5-nitropyrimidine-4-carbonyl chloride is unique due to the presence of both the nitro group and the carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2,6-dimethoxy-5-nitropyrimidine-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O5/c1-15-6-4(11(13)14)3(5(8)12)9-7(10-6)16-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZMUKAMTVZZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1[N+](=O)[O-])C(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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